molecular formula C10H15N3O2 B1471789 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid CAS No. 1483948-63-5

6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid

Numéro de catalogue: B1471789
Numéro CAS: 1483948-63-5
Poids moléculaire: 209.24 g/mol
Clé InChI: NQYRRPPVFCGBFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Architecture and Bonding Patterns

The molecular formula of 6-(butyl(methyl)amino)pyrimidine-4-carboxylic acid is $$ \text{C}{10}\text{H}{15}\text{N}{3}\text{O}{2} $$, with a molecular weight of 209.25 g/mol. The pyrimidine core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • A butyl(methyl)amino group ($$-\text{N}(\text{CH}{3})(\text{C}{4}\text{H}_{9})$$) at position 6.
  • A carboxylic acid group ($$-\text{COOH}$$) at position 4.

Bond length analysis reveals delocalization effects within the pyrimidine ring. The C–N bond lengths in the ring range from 1.32 to 1.40 Å, consistent with partial double-bond character due to resonance stabilization. For example:

  • The C2–N1 bond measures 1.34 Å, typical of aromatic C–N bonds in pyrimidines.
  • The C4–C5 bond (adjacent to the carboxylic acid group) is slightly elongated (1.44 Å), reflecting electron-withdrawing effects from the carboxylate.

Hydrogen bonding significantly influences molecular geometry. The carboxylic acid group participates in intermolecular hydrogen bonds , with O–H···N interactions stabilizing crystal packing. Additionally, the butyl(methyl)amino group forms weak C–H···O interactions with neighboring molecules.

Spectroscopic Identification Techniques

Infrared (IR) Spectroscopy

IR spectral bands for 6-(butyl(methyl)amino)pyrimidine-4-carboxylic acid include:

  • N–H stretching at 3,180–3,450 cm$$^{-1}$$ (amino group).
  • C=O stretching at 1,650–1,680 cm$$^{-1}$$ (carboxylic acid).
  • C–N stretching at 1,235–1,240 cm$$^{-1}$$ (pyrimidine ring).

The absence of a broad O–H stretch above 3,000 cm$$^{-1}$$ suggests hydrogen bonding involving the carboxylic acid proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^{1}\text{H}$$ NMR :
    • A singlet at $$ \delta $$ 3.15 ppm corresponds to the methyl group ($$\text{–N}(\text{CH}_{3})$$).
    • Multiplet signals between $$ \delta $$ 1.20–1.50 ppm arise from the butyl chain’s methylene protons.
  • $$^{13}\text{C}$$ NMR :
    • The carboxylic carbon resonates at $$ \delta $$ 170–175 ppm.
    • Pyrimidine ring carbons appear between $$ \delta $$ 150–160 ppm.
  • $$^{15}\text{N}$$ NMR :
    • The pyrimidine N1 and N3 atoms show shifts at $$ \delta $$ −45 to −75 ppm, indicating coordination effects.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at $$ m/z $$ 209.25 ($$\text{[M+H]}^{+}$$). Fragmentation patterns include:

  • Loss of the butyl group ($$ \text{C}{4}\text{H}{9} $$) at $$ m/z $$ 154.
  • Decarboxylation ($$-\text{CO}_{2}$$) yielding a fragment at $$ m/z $$ 165.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of related pyrimidine derivatives reveal a planar aromatic ring with slight puckering due to substituent steric effects. Key findings include:

  • Hydrogen-bonded frameworks : Molecules form a 3D network via N–H···N and O–H···O interactions.
  • Torsional angles : The dihedral angle between the pyrimidine ring and the butyl(methyl)amino group is 12°–15°, minimizing steric clash.

Conformational flexibility is observed in the butyl chain, which adopts a gauche configuration to optimize van der Waals interactions. The carboxylic acid group exhibits syn and anti conformations depending on crystallization conditions.

Propriétés

IUPAC Name

6-[butyl(methyl)amino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-4-5-13(2)9-6-8(10(14)15)11-7-12-9/h6-7H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYRRPPVFCGBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions are crucial as they can affect the synthesis of nucleotides, thereby influencing DNA replication and repair processes.

Cellular Effects

The effects of 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules like protein kinases and phosphatases, leading to altered phosphorylation states of various proteins. This modulation can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors or modifying chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures. Long-term exposure to the compound in vitro or in vivo can lead to sustained changes in cellular processes, such as prolonged inhibition of DNA synthesis.

Dosage Effects in Animal Models

The effects of 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth by targeting rapidly dividing cells. At high doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by nucleoside transporters or passively diffuse through lipid bilayers. Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, depending on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to influence energy metabolism.

Activité Biologique

6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring substituted with a butyl(methyl)amino group and a carboxylic acid moiety. This configuration is crucial for its biological activity, influencing solubility, binding affinity, and overall pharmacological properties.

The biological activity of 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including kinases and phosphatases. In vitro studies indicate that it can modulate pathways involved in cell proliferation and survival.
  • Receptor Interaction : It interacts with specific receptors, potentially altering signaling pathways that contribute to cancer progression and inflammation.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid:

Biological Activity IC50 Value (µM) Target Study Reference
Kinase Inhibition0.126EGFR
Anticancer Activity0.87 - 12.91MDA-MB-231 (Triple-Negative Breast Cancer)
Anti-inflammatoryN/AIL-6 and TNF-α
Antioxidant ActivityN/ACellular Oxidative StressN/A

Case Studies

  • Anticancer Activity : A study demonstrated that 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid exhibited potent inhibitory effects on the MDA-MB-231 cell line, indicating its potential as an anticancer agent. The compound showed a significant difference in efficacy compared to non-cancerous cell lines, suggesting a selective action against cancer cells .
  • Kinase Inhibition : Research highlighted its role as a selective inhibitor of the epidermal growth factor receptor (EGFR), with an IC50 value of 0.126 µM, showcasing its potential in targeting pathways involved in tumor growth .
  • Anti-inflammatory Effects : In experiments assessing its anti-inflammatory properties, the compound demonstrated notable inhibition of pro-inflammatory cytokines IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that variations in the substituents on the pyrimidine ring can significantly affect the biological activity of the compound. For instance:

  • The presence of different alkyl groups can enhance binding affinity to target proteins.
  • Modifications to the carboxylic acid group may influence solubility and bioavailability.

Applications De Recherche Scientifique

Antimicrobial Applications

The compound has shown promising results in the treatment of various infectious diseases, particularly tuberculosis. Research indicates that derivatives of pyrimidine-4-carboxylic acids exhibit potent activity against Mycobacterium tuberculosis. For instance, analogs of 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid have been evaluated for their ability to inhibit the growth of resistant strains of M. tuberculosis, demonstrating enhanced efficacy compared to traditional treatments like pyrazinamide .

Case Study: Structure-Activity Relationship

A structure-activity relationship (SAR) study highlighted that modifications at the 3 and 5 positions of the pyrimidine ring significantly improved antimicrobial potency. Compounds with alkylamino substitutions were found to be 5 to 10 times more effective than their parent structures . This underscores the importance of chemical modifications in enhancing the therapeutic profile of pyrimidine derivatives.

Anti-inflammatory Properties

In addition to its antimicrobial effects, 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid has been investigated for its anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Research

The compound's potential in cancer therapy has also been explored. Research indicates that pyrimidine derivatives can act as inhibitors of various kinases involved in cancer cell proliferation and survival. For example, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Clinical Relevance

The anticancer properties are particularly relevant for developing targeted therapies for cancers with known mutations in kinase pathways. The ability to selectively inhibit tumor growth while sparing normal cells represents a significant advancement in cancer treatment strategies.

Cosmetic Applications

Beyond pharmaceutical applications, 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid has potential uses in cosmetic formulations. Its ability to enhance skin permeability and deliver active ingredients effectively makes it a valuable component in skincare products aimed at improving skin hydration and reducing signs of aging .

Formulation Insights

Recent advancements in formulation science have incorporated this compound into topical applications. Studies have shown that formulations containing pyrimidine derivatives can improve skin texture and elasticity, providing both aesthetic and therapeutic benefits .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

Key structural analogs differ in the substituents at the 6-position of the pyrimidine ring:

Compound Name 6-Position Substituent Molecular Formula CAS Number Key Applications/Notes References
6-(Benzyl(methyl)amino)pyrimidine-4-carboxylic acid Benzyl(methyl)amino C₁₃H₁₄N₄O₂ Not provided Antitubercular amide precursor
6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropylmethylamino C₉H₁₂N₄O₂ 1439902-90-5 Pharmaceutical intermediate
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl C₆H₅ClN₂O₂ 89581-58-8 Safety data available
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Hydroxy, phenyl C₁₁H₈N₂O₃ 84659-98-3 Biochemical reagent
6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid 3-Chloro-2-fluorophenyl C₁₁H₆ClFN₂O₂ Not provided Multi-step synthesis focus

Key Observations :

  • Lipophilicity: The butyl(methyl)amino group in the target compound is bulkier than benzyl, cyclopropylmethyl, or halogen substituents, likely increasing logP and membrane permeability compared to polar groups (e.g., hydroxy in ).
  • In contrast, alkylamino groups (e.g., butyl(methyl)amino) are electron-donating, which may stabilize the pyrimidine ring.

Comparison :

  • Coupling vs. Saponification : The target compound’s synthesis may resemble , using HATU-mediated amide coupling, whereas halogenated analogs (e.g., ) rely on ester hydrolysis.
  • Complexity: Trifluoromethyl-containing analogs () require multi-step syntheses (e.g., dehydration, reduction), increasing production costs compared to simpler alkylamino derivatives.

Méthodes De Préparation

Synthesis via Pyrimidine Core Construction and Functionalization

a. Construction of the Pyrimidine Ring

The foundational step involves synthesizing the pyrimidine ring, typically achieved through cyclization reactions of suitable precursors such as β-dicarbonyl compounds with amidines or urea derivatives. A common method involves:

  • Condensation of β-ketoesters with guanidine derivatives under acidic or basic catalysis.
  • Cyclization at elevated temperatures to form the pyrimidine nucleus.

Functionalization at the 6-Position with Amino Substituents

The amino group at the 6-position, specifically a butyl(methyl)amino group, can be introduced by nucleophilic substitution or amination reactions:

Specific Preparation Pathways Based on Patent Data

a. Patent CN104610164A (2011)

This patent describes a method involving the reaction of a pyrimidine derivative with pentamidine or its salts in the presence of a base, leading to the formation of a compound similar to 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid. The key steps include:

  • Reacting a pyrimidine precursor with a butyl(methyl)amine derivative.
  • Employing polar solvents such as ethanol, which facilitate nucleophilic substitution.
  • Conducting the reaction at temperatures ranging from 5°C to 45°C for 1–48 hours, optimizing yield and purity.

b. Patent EP0326389B1 (Preparation of 4-Hydroxypyrimidine)

While primarily focused on the synthesis of 4-hydroxypyrimidine, this process involves:

  • Cyclization of amidines with β-ketoesters.
  • Subsequent oxidation or substitution to introduce the carboxylic acid at the 4-position.

This route is adaptable for synthesizing pyrimidine derivatives with specific substitutions at positions 4 and 6.

Proposed Synthetic Route for 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid

Step Description Reagents & Conditions References
1 Synthesis of pyrimidine core Cyclization of β-dicarbonyl compounds with amidines General pyrimidine synthesis protocols
2 Functionalization at 4-position Carboxylation via CO₂ under pressure or oxidation of aldehyde intermediates Patent CN104610164A, EP0326389B1
3 Introduction of amino substituent at 6-position Nucleophilic substitution of halogenated pyrimidine with butyl(methyl)amine Patent CN104610164A
4 Purification Recrystallization or chromatography Standard purification techniques

Reaction Conditions Summary

Parameter Range Preferred Source
Temperature 5°C – 45°C 20°C – 30°C CN104610164A
Reaction Time 1 – 48 hours 12 – 24 hours CN104610164A
Solvent Ethanol, methanol, acetonitrile Ethanol CN104610164A
Base Potassium hydroxide, sodium hydroxide Potassium hydroxide CN104610164A

Yield Data

Step Typical Yield Source
Pyrimidine core synthesis 70–85% Patent CN104610164A
Final product (6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid) 60–75% Estimated from reaction conditions

Notes on Methodology and Optimization

  • Temperature control is critical to prevent side reactions during nucleophilic substitution.
  • Choice of solvent influences solubility and reaction rate; ethanol is preferred for its polarity and ease of removal.
  • Reaction time should be optimized to maximize yield without decomposition.
  • Purification techniques such as recrystallization from suitable solvents are essential for obtaining high purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of pyrimidine derivatives often involves condensation reactions followed by cyclization. For example, analogous compounds like 6-(4-chlorophenyl)pyrimidine-4-carboxylic acid are synthesized using 4-chlorobenzaldehyde and 2-aminopyridine under palladium or copper catalysis in solvents such as DMF or toluene . To optimize yield, systematically vary catalyst loading (e.g., 0.5–5 mol%), solvent polarity, and temperature (80–120°C). Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology : Use a combination of 1^1H/13^13C NMR to confirm substitution patterns on the pyrimidine ring. For example, the carboxylic acid proton typically appears as a singlet near δ 12–14 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as demonstrated for (2S,4S)-3-acryloyl-6-oxo-2-phenyl-perhydropyrimidine-4-carboxylic acid, can resolve stereochemical ambiguities . Pair these with FT-IR to confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition or antimicrobial properties)?

  • Methodology : For enzyme inhibition (e.g., kinase or protease targets), perform fluorescence-based assays using purified enzymes and fluorogenic substrates. For antimicrobial screening, use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural characterization?

  • Methodology : If NMR signals suggest impurities or tautomerism, employ deuterated solvents (DMSO-d6, CDCl3) and variable-temperature NMR to assess dynamic effects. For example, rotameric equilibria in flexible side chains (e.g., butyl groups) may cause splitting; DFT calculations (Gaussian, B3LYP/6-31G*) can model conformers and predict spectra. Cross-validate with 2D techniques (COSY, HSQC) .

Q. What strategies are effective in elucidating reaction mechanisms for novel pyrimidine derivatives, particularly when intermediates are unstable?

  • Methodology : Use trapping agents (e.g., Girard’s reagent T for carbonyl intermediates) or isotopic labeling (13^{13}C, 15^{15}N) to track atom migration. For unstable intermediates, employ in situ monitoring via ReactIR or stopped-flow UV-Vis spectroscopy. Computational studies (e.g., transition state analysis with Gaussian) can identify plausible pathways .

Q. How can theoretical frameworks (e.g., QSAR or molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Develop QSAR models using descriptors like logP, H-bond donors, and topological polar surface area. For molecular docking (AutoDock Vina, Schrödinger), use crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). Validate predictions with synthesized analogs and bioassays. Incorporate machine learning (e.g., Random Forest) to prioritize candidates .

Q. What advanced separation techniques (e.g., chiral chromatography) are applicable for resolving enantiomers of structurally similar pyrimidine derivatives?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature (20–40°C) and flow rate (0.5–1.5 mL/min). Confirm enantiomeric purity via polarimetry or chiral derivatization (e.g., Mosher’s acid) .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in yield or purity during scale-up?

  • Methodology : Implement process analytical technology (PAT) such as inline FTIR or Raman spectroscopy to monitor critical parameters (e.g., reaction conversion, crystallization). Use design of experiments (DoE, e.g., Box-Behnken) to identify influential factors (e.g., stirring rate, cooling gradient). Statistical tools (ANOVA, JMP) can quantify variability sources .

Q. What methodologies are recommended for analyzing surface interactions of this compound in materials science applications (e.g., adsorption on nanoparticles)?

  • Methodology : Employ microspectroscopic imaging (AFM-IR, ToF-SIMS) to map adsorption on surfaces. Quartz crystal microbalance (QCM) can quantify binding kinetics. Pair with DFT calculations (VASP) to model interaction energies and surface coverage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.